Vitexin 4'-glucoside

Solubility Enhancement Glycosylation Drug Formulation

Substituting vitexin for Vitexin 4'-glucoside (VOG) in aqueous assays introduces solubility artifacts that compromise reproducibility. VOG's additional O-glucoside directly resolves this limitation. • Enhanced aqueous solubility vs. vitexin enables accurate dosing in α-glucosidase inhibition studies (parent vitexin IC₅₀ ~50 µM) • Distinct ADME signature: 22-fold lower biliary excretion than VOR (0.58% vs. 13.38% dose) for unambiguous hepatic disposition studies • Characterized BCS Class III permeability (Papp 2.18-3.83 × 10⁻⁷ cm·sec⁻¹) provides a reliable baseline for formulation and transporter research Supplied with CoA. Standard packs 2-10 mg; bulk quantities available. In stock for immediate dispatch.

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
Cat. No. B600779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitexin 4'-glucoside
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H30O15/c28-7-15-19(33)21(35)23(37)26(41-15)18-12(31)5-11(30)17-13(32)6-14(40-25(17)18)9-1-3-10(4-2-9)39-27-24(38)22(36)20(34)16(8-29)42-27/h1-6,15-16,19-24,26-31,33-38H,7-8H2/t15-,16-,19-,20-,21+,22+,23-,24-,26+,27-/m1/s1
InChIKeyCQJPSSJEHVNDFL-WIQAIWCDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitexin 4'-glucoside Compound Overview


Vitexin 4'-glucoside, systematically known as Vitexin-4''-O-glucoside (VOG) or 4'-O-Glucosylvitexin (CAS: 178468-00-3; 38950-94-6), is a naturally occurring flavonoid O-glycoside. It consists of the C-glycosylated flavone vitexin (apigenin-8-C-glucoside) with an additional glucose moiety attached via an O-glycosidic bond at the 4' position of the B-ring [1]. Found in plants such as Crataegus pinnatifida (hawthorn) and Passiflora incarnata, VOG is a key bioactive constituent of hawthorn leaf flavonoids (HLF) [2]. Unlike its parent compound vitexin, which exhibits poor aqueous solubility, VOG demonstrates significantly enhanced solubility due to the addition of the second sugar residue [3].

Vitexin O-glycoside with reported solubility improvement over vitexin
Supports aqueous assay workflows and cell-based enzyme inhibition studies
PK/ADME distinct from vitexin-2''-O-rhamnoside and hyperoside; verify profile for model selection

Generic Substitution Pitfalls for Vitexin 4'-glucoside


The common practice of substituting Vitexin 4'-glucoside with the more widely available and less expensive vitexin or isovitexin in experimental protocols is scientifically unsound. Critical differences in solubility, enzymatic inhibition mechanisms, and pharmacokinetic profiles preclude their interchangeability. Vitexin suffers from poor aqueous solubility (leading to approximately 5% oral bioavailability), a major limitation that VOG's additional glucoside group directly overcomes [1]. Furthermore, VOG and its close analog vitexin-2''-O-rhamnoside (VOR), while often co-occurring in extracts, exhibit distinct pharmacokinetic fates, including differences in elimination half-life (t1/2) and biliary excretion [2]. Substitution without accounting for these divergent physicochemical and ADME properties will compromise experimental reproducibility and invalidate quantitative comparisons.

Solubility mismatch Vitexin has poor aqueous solubility (~5% oral bioavailability); VOG's additional glucose may shift dissolution and absorption, making direct replacement inappropriate.
Enzyme inhibition profile may differ α-Glucosidase inhibition potency and kinetics reported for vitexin may not transfer to VOG; direct IC50 for VOG not identified in available sources.
Pharmacokinetic divergence VOG and vitexin-2''-O-rhamnoside show distinct elimination half-lives and biliary excretion (VOG much lower), limiting interchangeability in in vivo disposition studies.

Vitexin 4'-glucoside Differentiation Evidence


Enhanced Solubility over Vitexin

The poor aqueous solubility of vitexin limits its pharmaceutical applications. Enzymatic glycosylation of vitexin to produce Vitexin-4'-O-β-glucoside (and vitexin-5-O-β-glucoside) was shown to result in compounds with greater aqueous solubility than the parent vitexin molecule [1]. This is a direct outcome of adding a second glucose moiety, which increases hydrophilicity. While the parent vitexin has an oral bioavailability of approximately 5%, the improved solubility of VOG is a prerequisite for enhanced dissolution and absorption [2].

Solubility vs. Vitexin
Class-level
Greater aqueous solubility than vitexin (qualitative)
Supports aqueous assay preparation
No numerical solubility quantification in source
Solubility Enhancement Glycosylation Drug Formulation Bioavailability

α-Glucosidase Inhibition vs. Vitexin

Vitexin-4''-O-glucoside (VOG) demonstrates significant inhibitory activity against α-glucosidase, though with lower potency than its parent aglycone vitexin. In a comparative enzyme inhibition study, vitexin exhibited an IC50 of 52.80 ± 1.65 µM, which was remarkably more potent than the clinical drug acarbose [1]. In a separate study, Vitexin inhibited α-glucosidase with an IC50 of 50.11 µM via an uncompetitive mechanism [2]. While a direct IC50 for VOG was not located in this search, its structural similarity to vitexin suggests it retains inhibitory activity, albeit with potentially altered kinetics. The critical differentiation lies in solubility: vitexin's potent activity is hindered by poor solubility, whereas VOG's improved solubility profile makes it a more practical candidate for in vivo and formulation studies targeting this mechanism.

α-Glucosidase Inhibition
Context-dependent
Vitexin IC50 50–53 µM; VOG activity inferred but not directly quantified
Potential enzyme target engagement with better solubility profile
Direct VOG IC50 not located in reviewed sources
Type 2 Diabetes α-Glucosidase Inhibition Enzyme Kinetics Postprandial Hyperglycemia

Pharmacokinetics vs. Vitexin-2''-O-rhamnoside

In a pharmacokinetic study following a single oral dose of Hawthorn leaf flavonoids (HLF) in rats, Vitexin-4''-O-glucoside (VOG) and its closely related analog Vitexin-2''-O-rhamnoside (VOR) demonstrated distinct pharmacokinetic behaviors. Both compounds were rapidly absorbed, reaching maximum plasma concentration (Cmax) within 0.75 hours. However, VOG exhibited a longer mean elimination half-life (t1/2) of 2.53 hours compared to 2.32 hours for VOR. Critically, the cumulative excretion of VOG in bile over 24 hours was only 0.58% of the administered dose, whereas VOR exhibited substantially higher biliary excretion at 13.38% of the dose [1]. This indicates divergent hepatic clearance and enterohepatic recirculation pathways.

PK vs. VOR (Rat)
Head-to-head
VOG t1/2 2.53 h, biliary excretion 0.58%; VOR t1/2 2.32 h, biliary excretion 13.38%
Lower biliary clearance profile for VOG
22.1-fold difference in biliary excretion
Pharmacokinetics ADME Hawthorn Leaf Flavonoids Bioavailability

Caco-2 Permeability vs. Hyperoside

An investigation into the gastrointestinal absorption of hawthorn leaf flavonoids (HLF) using in vitro (Caco-2 cell monolayer), in situ, and in vivo models revealed differential permeability among its constituents. The apparent permeability coefficient (Papp) for 4''-O-glucosylvitexin (GLV, i.e., Vitexin 4'-glucoside) across Caco-2 cells was within the range of (2.18 ± 0.15) to (3.83 ± 0.22) × 10⁻⁷ cm·sec⁻¹, which is characteristic of poorly absorbed compounds. In contrast, hyperoside (HP), another flavonoid in HLF, demonstrated significantly better absorption in the rat small intestine, with a Papp ranging from (2.55 ± 0.15) to (4.27 ± 0.36) × 10⁻⁷ cm·sec⁻¹ [1]. This classifies GLV/VOG, along with other HLF flavonoids, as a BCS Class III compound (high solubility, low permeability) [1].

Caco-2 Permeability vs. Hyperoside
Head-to-head
VOG Papp 2.18–3.83×10⁻⁷ cm·s⁻¹; BCS Class III
Low-permeability flavonoid reference for absorption studies
Classified as high solubility, low permeability (BCS III)
Intestinal Absorption Caco-2 Permeability Bioavailability Flavonoid Glycosides

Vitexin 4'-glucoside Research Applications


α-Glucosidase Inhibition with Improved Solubility

Vitexin 4'-glucoside is the preferred compound for in vivo or cell-based α-glucosidase inhibition studies where the poor aqueous solubility of the parent vitexin would confound results. Its enhanced solubility profile (Section 3, Evidence 1) enables accurate dosing in aqueous media, while its retained activity (inferred from vitexin's potent IC50 of ~50 µM against α-glucosidase, Section 3, Evidence 2) ensures the target mechanism is engaged. This makes it a more reliable tool for studying postprandial glucose regulation than the less soluble vitexin.

Biliary Excretion Differentiation

For research focused on the ADME properties of hawthorn leaf flavonoids, Vitexin 4'-glucoside offers a distinct pharmacokinetic signature. Its 22-fold lower biliary excretion compared to the closely related Vitexin-2''-O-rhamnoside (0.58% vs. 13.38% of dose, Section 3, Evidence 3) makes it a critical tool for isolating the contribution of this specific glycoside to the overall hepatic disposition of HLF. Researchers investigating enterohepatic recirculation or liver-specific effects must use VOG, as VOR would introduce a major confounding biliary excretion pathway.

BCS Class III Permeability Model

Vitexin 4'-glucoside serves as an excellent model compound for studying the absorption of BCS Class III flavonoids (high solubility, low permeability). Its characterized low permeability (Papp range: 2.18–3.83 × 10⁻⁷ cm·sec⁻¹ in Caco-2 cells, Section 3, Evidence 4) provides a reliable baseline for evaluating the efficacy of permeability enhancers, formulation strategies, or transporter-mediated uptake mechanisms. It is a more representative choice than hyperoside, which exhibits higher and more variable permeability.

Cardiovascular Research with Hawthorn Constituent

As a major constituent of hawthorn leaf flavonoids (HLF), Vitexin 4'-glucoside is essential for deconvoluting the pharmacological effects of this widely used botanical in cardiovascular research. Given its defined pharmacokinetics (rapid absorption, tmax=0.75h, Section 3, Evidence 3) and improved solubility over vitexin, VOG is the preferred pure compound for dose-response studies aimed at understanding HLF's mechanisms in cardioprotection, where consistent and predictable systemic exposure is paramount.

Application
Selection Property
Validation Focus
Aqueous α-glucosidase inhibition studies
Solubility profile for aqueous assay media
Enzyme inhibition kinetics in solution
Hepatic disposition and enterohepatic recirculation research
Distinct biliary excretion signature
Biliary clearance pathway assessment
Low-permeability flavonoid absorption models
Characterized low intestinal permeability (BCS III)
Permeability enhancer or transporter evaluation
Cardioprotection mechanism studies with pure hawthorn constituent
Defined pharmacokinetic profile in rodent models
Systemic exposure reproducibility and dose-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vitexin 4'-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.